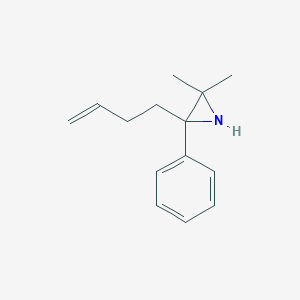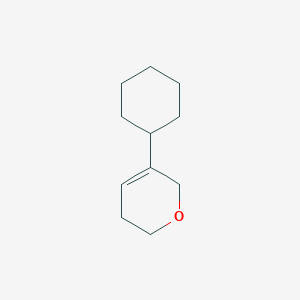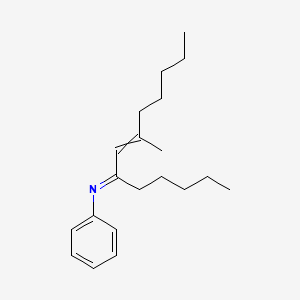
3-Sulfanylidenecyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfanylidenecyclobutan-1-one is an organic compound characterized by a four-membered cyclobutane ring with a sulfanyl group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidenecyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sulfur ylides with cyclobutanone derivatives. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Sulfanylidenecyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanone derivatives.
Scientific Research Applications
3-Sulfanylidenecyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Sulfanylidenecyclobutan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3-Sulfanylidenecyclopentan-1-one: Contains a five-membered ring, which affects its chemical properties and reactivity.
3-Sulfanylidenecyclohexan-1-one: Contains a six-membered ring, leading to different steric and electronic effects.
Uniqueness
3-Sulfanylidenecyclobutan-1-one is unique due to its four-membered ring structure combined with the presence of both a sulfanyl and a ketone group.
Properties
CAS No. |
61107-56-0 |
|---|---|
Molecular Formula |
C4H4OS |
Molecular Weight |
100.14 g/mol |
IUPAC Name |
3-sulfanylidenecyclobutan-1-one |
InChI |
InChI=1S/C4H4OS/c5-3-1-4(6)2-3/h1-2H2 |
InChI Key |
LEWZQOWTYFOTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Benzenediamine, N-benzo[a]phenazin-5-yl-](/img/structure/B14575768.png)




![1-[7-(5-Propyloctyl)-9H-fluoren-2-YL]hexan-1-one](/img/structure/B14575810.png)

![Benzonitrile, 4-[(4-nonylphenyl)ethynyl]-](/img/structure/B14575815.png)





